molecular formula C24H26N2O6S B2837301 Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate CAS No. 500149-77-9

Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2837301
CAS No.: 500149-77-9
M. Wt: 470.54
InChI Key: WUHNLYABKJNBDV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core, a piperidine ring, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine group of the piperidine ring with a sulfonyl chloride.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of pharmaceuticals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the benzofuran and piperidine rings may interact through hydrophobic or π-π interactions. These interactions can modulate the activity of the target, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both a benzofuran core and a piperidine ring, linked by a sulfonamide group, allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

ethyl 3-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-9-4-5-10-20(19)32-22)25-23(27)17-11-13-18(14-12-17)33(29,30)26-15-7-6-8-16(26)2/h4-5,9-14,16H,3,6-8,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHNLYABKJNBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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